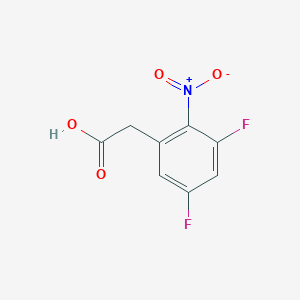

3,5-Difluoro-2-nitrophenylacetic acid

Descripción general

Descripción

3,5-Difluoro-2-nitrophenylacetic acid is a useful research compound. Its molecular formula is C8H5F2NO4 and its molecular weight is 217.128. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Multicomponent Synthesis in Chemical Reactions

2-Nitro-3,5-difluorophenyl acetic acid may be involved in multicomponent chemical reactions similar to the synthesis of unsymmetrical derivatives of nitropyridines. For instance, the study by Turgunalieva et al. (2023) describes a multicomponent reaction leading to 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine, which might be relevant to the reactivity of 2-nitro-3,5-difluorophenyl acetic acid in similar contexts (Turgunalieva et al., 2023).

Nitration Reactions

Studies on nitration reactions, such as those conducted by Arcoria et al. (1972) and Fischer & Greig (1974), provide insights into the behavior of compounds in electrophilic substitution reactions. Although these studies do not directly investigate 2-nitro-3,5-difluorophenyl acetic acid, they offer a framework for understanding how nitration might affect similar compounds (Arcoria et al., 1972); (Fischer & Greig, 1974).

Spectroscopic Behavior Analysis

The spectroscopic behavior of nitro-substituted compounds, such as those studied by Arcoria et al. (1972), could be parallel to the characteristics of 2-nitro-3,5-difluorophenyl acetic acid. Such research helps in understanding the electronic structure and reactivity of nitro-substituted aromatic compounds (Arcoria et al., 1972).

Formation of Adducts and Rearomatization

Research by Fischer & Greig (1974) on the formation of adducts in nitration reactions of dimethylbenzonitriles and their subsequent rearomatization could be relevant to understanding similar processes in 2-nitro-3,5-difluorophenyl acetic acid. Such studies provide insights into the stability and transformation of nitro-substituted aromatic compounds (Fischer & Greig, 1974).

Preparation of Vinamidinium Salts

Davies et al. (2000) describe the preparation of vinamidinium salts from substituted acetic acids, which may include derivatives like 2-nitro-3,5-difluorophenyl acetic acid. This process involves reacting with phosphorus oxychloride in DMF to yield vinamidinium salts, potentially applicable to the synthesis of novel compounds (Davies et al., 2000).

Environmental Applications

Shanableh & Gloyna (1991) discuss the use of supercritical water oxidation (SCWO) techniques for eliminating environmental contaminants, including nitrophenols. This suggests potential environmental applications for 2-nitro-3,5-difluorophenyl acetic acid in the treatment of wastewaters and sludges (Shanableh & Gloyna, 1991).

Propiedades

IUPAC Name |

2-(3,5-difluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINZALAFDDZVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2380240.png)

![Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2380241.png)

![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2380242.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2380249.png)

![2-(benzylthio)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2380250.png)

![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2380253.png)

![ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2380255.png)

![6-chloro-N-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B2380256.png)

![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2380257.png)

![5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2380263.png)